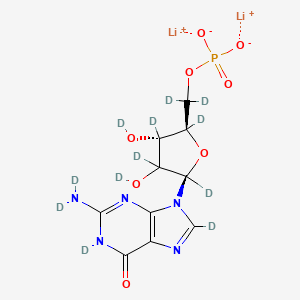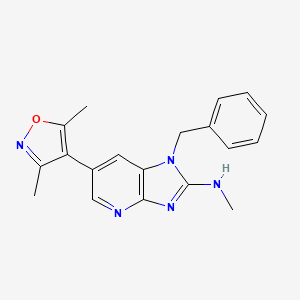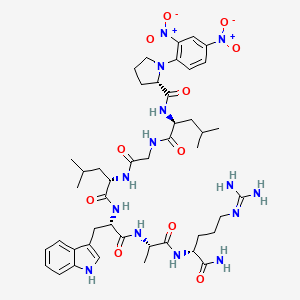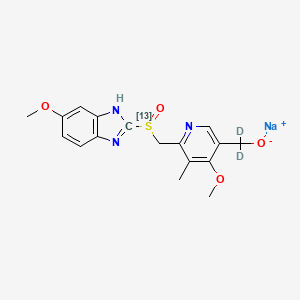
5'-Guanylic acid-d12 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5’-Guanylic acid-d12 (dilithium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 5’-Guanylic acid molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
5’-Guanylic acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
5’-Guanylic acid-d12 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Involved in studying metabolic pathways and enzyme activities.
Medicine: Used in research related to metabolic disorders and potential therapeutic interventions.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications
Mécanisme D'action
The mechanism of action of 5’-Guanylic acid-d12 (dilithium) involves its role as a nucleotide in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and can influence the pharmacokinetic and metabolic profiles of drugs due to its deuterium labeling. The molecular targets and pathways involved include the AICA-ribosiduria pathway, adenosine deaminase deficiency pathway, and adenine phosphoribosyltransferase deficiency pathway .
Comparaison Avec Des Composés Similaires
5’-Guanylic acid-d12 (dilithium) can be compared with other similar compounds, such as:
5’-Guanylic acid-13C10 (dilithium): Labeled with carbon-13 isotope.
5’-Guanylic acid-15N5 (dilithium): Labeled with nitrogen-15 isotope.
5’-Guanylic acid-15N5,d12 (dilithium): Labeled with both nitrogen-15 and deuterium isotopes. The uniqueness of 5’-Guanylic acid-d12 (dilithium) lies in its specific deuterium labeling, which can significantly affect the pharmacokinetic and metabolic profiles of drugs
Propriétés
Formule moléculaire |
C10H12Li2N5O8P |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD3 |
Clé InChI |
JVGSFRVOZWNNMD-WOELCBLCSA-L |
SMILES isomérique |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)








![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)


